

# Stabilizing the amorphous phase in Fe-Cr-Nb-B metallic glasses

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## Technical Support Center: Fe-Cr-Nb-B Metallic Glasses

This guide provides researchers and scientists with troubleshooting advice and frequently asked questions for experiments focused on stabilizing the amorphous phase in Iron-Chromium-Niobium-Boron (Fe-Cr-Nb-B) metallic glasses.

## Frequently Asked Questions (FAQs)

Q1: What is the primary role of each element in the Fe-Cr-Nb-B alloy system for forming a metallic glass?

A1: Each element plays a crucial role in stabilizing the amorphous phase, based on the empirical rules for glass formation (e.g., multicomponent system, significant atomic size mismatch, and negative heats of mixing).[1]

- Iron (Fe): The primary component, forming the bulk of the alloy.
- Chromium (Cr): Enhances corrosion resistance and can influence the glass-forming ability (GFA).[2][3] However, excessive Cr content can sometimes decrease GFA.[2]
- Niobium (Nb): A key stabilizer of the amorphous phase.[4] Its large atomic size compared to Fe creates significant atomic packing mismatch, which frustrates crystal lattice formation.[2] Nb can also form a diffusion barrier around nanocrystals, enhancing thermal stability.[5]



Boron (B): A metalloid element with a small atomic radius. It efficiently fills the voids in the
metallic atomic structure, leading to a more densely packed and stable amorphous phase.
 The strong negative mixing enthalpy between B and the metallic elements further promotes
amorphization.[6]

Q2: My X-ray diffraction (XRD) pattern shows sharp peaks instead of a broad halo. What does this mean?

A2: The presence of sharp, distinct Bragg peaks in your XRD pattern indicates that the sample is partially or fully crystalline. A successful amorphous (glassy) structure is characterized by a broad, diffuse scattering halo, typically centered around  $2\theta = 44^{\circ}-45^{\circ}$  for Fe-based alloys.[4][6] [7] The sharp peaks correspond to specific crystalline phases such as  $\alpha$ -Fe, Fe<sub>2</sub>B, or various intermetallics like FeNbB.[4][5] This suggests your cooling rate was insufficient to bypass crystallization.

Q3: What is the "supercooled liquid region" ( $\Delta Tx$ ), and why is it important?

A3: The supercooled liquid region ( $\Delta Tx$ ) is the temperature range between the glass transition temperature ( $T_9$ ) and the onset of crystallization temperature ( $T_8$ ), calculated as  $\Delta Tx = T_8 - T_9$ . A larger  $\Delta Tx$  indicates higher thermal stability of the amorphous phase against crystallization. [4] This is a critical parameter for assessing the glass-forming ability of an alloy. Fe-based alloys with high stability can exhibit a  $\Delta Tx$  of around 60 K.[4]

Q4: How does the cooling rate affect the formation of the amorphous phase?

A4: A sufficiently high cooling rate is essential to suppress the nucleation and growth of crystalline phases, thereby "freezing" the disordered liquid structure into a solid amorphous state.[8] If the cooling rate is too low, the atoms have enough time to arrange themselves into an ordered crystalline lattice, resulting in a crystalline or partially crystalline material.[9] The minimum cooling rate required to form a glass is known as the critical cooling rate.

## **Troubleshooting Guide**

This section addresses common problems encountered during the fabrication and characterization of Fe-Cr-Nb-B metallic glasses.

Problem 1: Resulting ribbons are crystalline or partially crystalline.



- Possible Cause 1: Insufficient Cooling Rate. The heat is not being extracted from the molten alloy fast enough.
  - Solution: In melt-spinning, increase the tangential speed of the copper wheel. Ensure good contact between the molten puddle and the wheel surface. Check that the wheel material (typically copper) is clean and not oxidized, as this can reduce thermal conductivity.
- Possible Cause 2: Alloy Composition. The specific composition may have poor glass-forming ability (GFA).
  - Solution: Adjust the elemental ratios. For instance, studies have shown that Nb is a potent amorphous phase stabilizer.[10] Ensure the boron content is optimal for creating a deep eutectic in the phase diagram, which often corresponds to better GFA.
- Possible Cause 3: High Melt Temperature. Overheating the melt can sometimes promote the formation of crystalline nuclei before quenching.[11]
  - Solution: Experiment with slightly lower melt ejection temperatures while ensuring the alloy remains fully molten and fluid.

Problem 2: Fabricated ribbons are brittle and fracture easily.

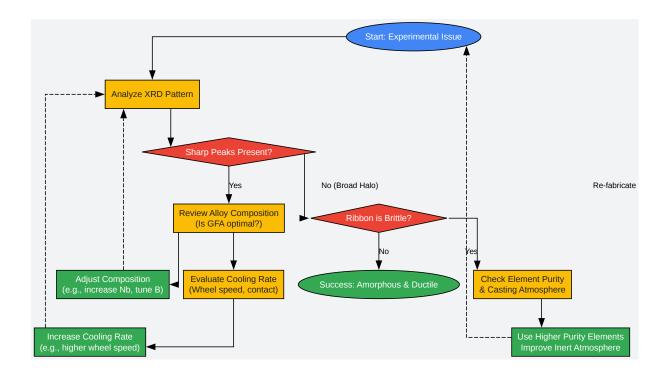
- Possible Cause 1: Partial Crystallization. The presence of brittle crystalline phases embedded within the amorphous matrix can act as stress concentration points.
  - Solution: Address the crystallization issue using the steps in "Problem 1." Even a small volume fraction of crystals can severely degrade mechanical properties.
- Possible Cause 2: Contamination. Impurities, especially oxygen, can form oxides and lead to brittleness.
  - Solution: Use high-purity starting elements. Conduct melting and casting in a high-vacuum or inert argon atmosphere to minimize oxygen contamination.
- Possible Cause 3: Internal Stresses. Rapid quenching can induce significant residual stresses in the ribbons.



 Solution: While this is inherent to the process, subsequent low-temperature annealing (well below T<sub>9</sub>) can sometimes relieve these stresses without inducing crystallization.

### **Troubleshooting Workflow Diagram**

The following diagram provides a logical workflow for diagnosing and resolving common experimental issues.



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Caption: A flowchart for troubleshooting common issues in Fe-Cr-Nb-B metallic glass synthesis.



### **Data Presentation**

**Table 1: Qualitative Effects of Alloying Elements on** 

**Amorphous Phase Stability** 

Element	Primary Role	Effect on Glass Forming Ability (GFA)	Effect on Thermal Stability (ΔTx)
Cr	Corrosion Resistance	Can be beneficial, but high concentrations may decrease GFA[2]	Varies with composition
Nb	Amorphous Phase Stabilizer	Strongly positive; promotes amorphization[4][10]	Significantly increases thermal stability[10]
В	Network Former	Essential; creates deep eutectics and dense structures	Generally increases stability

Table 2: Thermal Properties of Selected Fe-Cr-Nb-B

**Alloy Compositions** 

Alloy Composition (at.%)	T <sub>9</sub> (K)	T <sub>×</sub> (K)	ΔΤχ (Κ)	Reference
Fe60Cr8Nb8B24	~823	~878	~55	[2]
Fe58Cr10Nb8B24	~835	~895	~60	[2]
(Fe <sub>0.9</sub> C <sub>00.1</sub> ) <sub>72</sub> B <sub>19</sub> . <sub>2</sub> Si <sub>4.8</sub> Nb <sub>4</sub>	~823	~853	~30	[6]
Fe72B19.2Si4.8Nb	~827	~857	~30	[6]

Note:  $T_9$  (Glass Transition Temperature) and  $T_x$  (Crystallization Temperature) values can vary slightly based on the heating rate used in the DSC analysis.[12]



## **Experimental Protocols**

## Protocol 1: Fabrication of Amorphous Ribbons by Melt-Spinning

- · Alloy Preparation:
  - Weigh high-purity elemental constituents (Fe, Cr, Nb, B) to achieve the desired atomic percentages.
  - Place the elements in an arc-melting chamber on a water-cooled copper hearth.
  - Evacuate the chamber to a high vacuum (< 10<sup>-4</sup> mbar) and backfill with high-purity argon gas.
  - Melt the elements together to form a master alloy ingot. Flip and re-melt the ingot at least
     4-5 times to ensure chemical homogeneity.

#### • Melt-Spinning:

- Place a small piece of the master alloy (typically 5-10 g) into a quartz crucible with a small nozzle (orifice diameter ~0.5-1.0 mm) at the bottom.
- Position the crucible above a polished, high-conductivity copper wheel (diameter ~20-30 cm). The gap between the nozzle and the wheel surface should be ~0.2-0.5 mm.
- Inductively heat the alloy under an inert atmosphere until it is fully molten and reaches the desired ejection temperature (typically 100-150 K above its melting point).
- Pressurize the chamber with argon gas (ejection pressure ~20-40 kPa) to eject the molten alloy onto the surface of the rapidly rotating copper wheel (tangential speed ~20-50 m/s).
- $\circ$  The molten alloy rapidly solidifies into a thin ribbon (~20-40  $\mu$ m thick) which is then flung from the wheel.

#### Sample Collection:

Collect the solidified ribbons for characterization.



# Protocol 2: Structural Characterization by X-ray Diffraction (XRD)

- Sample Preparation:
  - Select a flat piece of the as-spun ribbon.
  - Mount the sample onto a zero-background sample holder (e.g., a silicon wafer) to minimize background signal.
- XRD Measurement:
  - Use a diffractometer with a Cu K $\alpha$  radiation source ( $\lambda = 1.5406$  Å).
  - Scan a 2θ range from 20° to 90°.
  - Use a slow scan speed (e.g., 1-2°/min) and a small step size (e.g., 0.02°) to ensure good data quality.
- Data Analysis:
  - Examine the resulting diffractogram. The absence of sharp crystalline peaks and the presence of a broad, diffuse halo confirms the amorphous nature of the sample.[13]
  - If crystalline peaks are present, identify the phases by comparing the peak positions to a crystallographic database (e.g., ICDD).

# Protocol 3: Thermal Analysis by Differential Scanning Calorimetry (DSC)

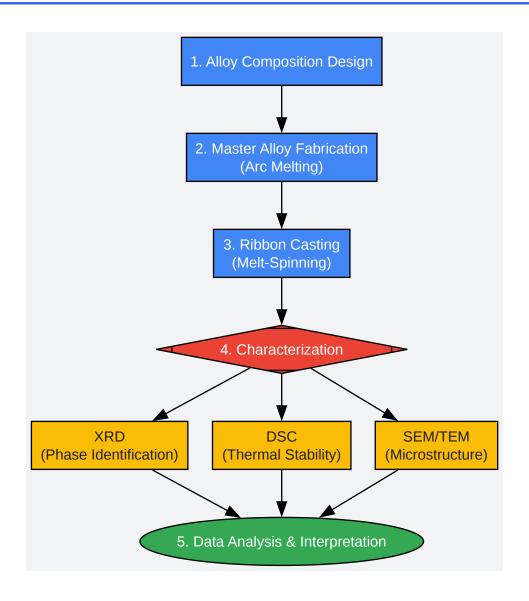
- Sample Preparation:
  - Cut a small piece of the amorphous ribbon (weighing ~5-10 mg).
  - Place the sample into an aluminum or graphite DSC pan and seal it. Prepare an empty, sealed pan to use as a reference.
- DSC Measurement:



- Place the sample and reference pans into the DSC instrument.
- Heat the sample under a continuous flow of inert gas (e.g., argon or nitrogen) at a constant heating rate (e.g., 20 K/min).
- Record the heat flow as a function of temperature up to a point beyond the final crystallization event.
- Data Analysis:
  - Analyze the DSC curve. The glass transition (T<sub>9</sub>) will appear as an endothermic shift in the baseline.
  - $\circ$  The crystallization events will appear as sharp exothermic peaks. The onset temperature of the first peak is the crystallization temperature ( $T_x$ ).
  - Calculate the supercooled liquid region:  $\Delta Tx = T_x T_9$ .

### **General Experimental Workflow Diagram**





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